N-(adamantan-1-yl)-2-chloro-N-[(4-chlorophenyl)methyl]acetamide
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Overview
Description
N-(adamantan-1-yl)-2-chloro-N-[(4-chlorophenyl)methyl]acetamide is a synthetic organic compound that features an adamantane core, a unique polycyclic hydrocarbon structure
Mechanism of Action
Target of Action
Adamantane derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Adamantane derivatives are known for their high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives .
Biochemical Pathways
Adamantane derivatives are known to be involved in a variety of biological activities, suggesting that they may interact with and influence multiple biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is 19329, which is within the range generally considered favorable for oral bioavailability .
Result of Action
Adamantane derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
The stability and reactivity of adamantane derivatives can be influenced by factors such as temperature, ph, and the presence of other chemical species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(adamantan-1-yl)-2-chloro-N-[(4-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and hydrolysis products such as carboxylic acids and amines .
Scientific Research Applications
N-(adamantan-1-yl)-2-chloro-N-[(4-chlorophenyl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity.
Materials Science: Its adamantane core makes it a candidate for the development of new materials with enhanced stability and performance.
Biological Studies: The compound is used in research to understand its interactions with biological molecules and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(adamantan-1-yl)-2-chloroacetamide
- N-(adamantan-1-yl)-2-bromo-N-[(4-chlorophenyl)methyl]acetamide
- N-(adamantan-1-yl)-2-chloro-N-[(4-fluorophenyl)methyl]acetamide
Uniqueness
N-(adamantan-1-yl)-2-chloro-N-[(4-chlorophenyl)methyl]acetamide is unique due to the combination of its adamantane core and the specific substitution pattern of chlorine and phenylmethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(1-adamantyl)-2-chloro-N-[(4-chlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2NO/c20-11-18(23)22(12-13-1-3-17(21)4-2-13)19-8-14-5-15(9-19)7-16(6-14)10-19/h1-4,14-16H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGBYGFIWPCXKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N(CC4=CC=C(C=C4)Cl)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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